Ethyl 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzofuran and benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, starting from the preparation of the benzofuran and benzothiophene cores. The reaction typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an aldehyde under basic conditions.
Coupling Reaction: The benzofuran and benzothiophene cores are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiophene rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and electrophilic reagents (e.g., sulfonyl chlorides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can lead to alcohol derivatives.
Scientific Research Applications
Ethyl 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound has potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the modulation of various biological processes. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. It can also interact with DNA, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Ethyl 2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
Benzofuran Derivatives: These compounds have similar biological activities, particularly as anti-inflammatory and anticancer agents.
Benzothiophene Derivatives: These compounds also have similar biological activities, particularly as enzyme inhibitors and anticancer agents.
Properties
Molecular Formula |
C23H25NO4S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H25NO4S/c1-4-27-23(26)21-16-7-5-6-8-18(16)29-22(21)24-19(25)11-15-12-28-17-10-13(2)9-14(3)20(15)17/h9-10,12H,4-8,11H2,1-3H3,(H,24,25) |
InChI Key |
ZAZXBZTZPVVERZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=COC4=CC(=CC(=C43)C)C |
Origin of Product |
United States |
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